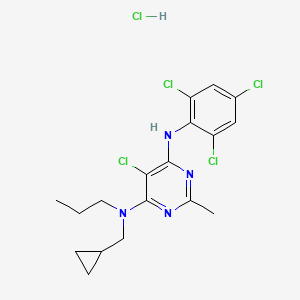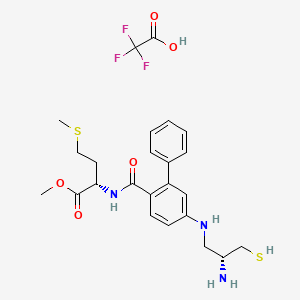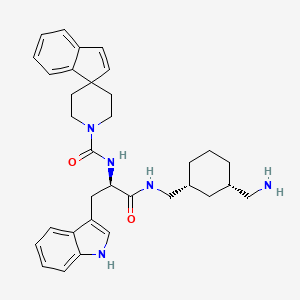![molecular formula C23H18F4N2O B560303 N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide
Overview
Description
TC-I 2000: is a chemical compound known for its role as a blocker of the transient receptor potential melastatin type 8 (TRPM8) channel. This compound is particularly significant in scientific research due to its ability to inhibit the activation of TRPM8 channels, which are involved in various physiological processes, including the sensation of cold and pain .
Mechanism of Action
Mode of Action
TRPM8-IN-1 acts as an antagonist to the TRPM8 channel . Upon activation, it inhibits the androgen-dependent prostate cancer cell proliferation, migration, and invasiveness . It is highly effective in reverting the androgen-induced increase in prostate cancer cell spheroid size .
Biochemical Pathways
The TRPM8 channel is involved in calcium homeostasis . When the TRPM8 channel is activated, it allows the entry of sodium and calcium ions into the cell, which leads to depolarization and the generation of an action potential . The signal is conducted from primary afferents eventually leading to the sensation of cold and cold pain . TRPM8-IN-1, as an antagonist, inhibits these processes.
Pharmacokinetics
The principles of pharmacokinetics suggest that the compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability
Result of Action
The result of TRPM8-IN-1 action is the inhibition of the pro-metastatic behavior of prostate cancer-derived cells . It also reverts the proliferation of castrate-resistant prostate cancer cells, provided they express the androgen receptor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TRPM8-IN-1. For instance, the presence of androgens in the environment can affect the efficacy of TRPM8-IN-1, as it has been shown to inhibit androgen-dependent prostate cancer cell proliferation . .
Biochemical Analysis
Biochemical Properties
TC-I 2000 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) channel family . The nature of this interaction involves the inhibition of the channel, preventing its activation . This interaction is specific and potent, with an IC50 value of 53 nM .
Cellular Effects
In cells expressing the rTRPM8 channel, such as CHO cells, TC-I 2000 has been shown to inhibit the activation of the channel . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, as TRPM8 channels are involved in a variety of physiological functions.
Molecular Mechanism
The molecular mechanism of action of TC-I 2000 involves its binding to the TRPM8 channel, inhibiting its activation . This can lead to changes in gene expression and cellular function, as the TRPM8 channel plays a role in various signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TC-I 2000 involves the reaction of N-(4-fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol. The compound is synthesized through a series of steps that ensure high purity and yield .
Industrial Production Methods: Industrial production of TC-I 2000 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and consistency. The production process is optimized to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: TC-I 2000 primarily undergoes substitution reactions due to the presence of functional groups such as fluorophenyl and trifluoromethylphenyl. These reactions are facilitated by reagents like halogens and nucleophiles under controlled conditions .
Common Reagents and Conditions:
Reagents: Halogens, nucleophiles
Conditions: Controlled temperature and pressure, use of solvents like DMSO and ethanol
Major Products: The major products formed from these reactions include various substituted derivatives of TC-I 2000, which retain the core structure of the compound while exhibiting different functional properties .
Scientific Research Applications
Chemistry: In chemistry, TC-I 2000 is used as a tool to study the properties and functions of TRPM8 channels. It helps in understanding the mechanisms of channel activation and inhibition .
Biology: In biological research, TC-I 2000 is utilized to investigate the role of TRPM8 channels in cellular processes. It is particularly useful in studying the sensation of cold and pain, as well as other physiological functions regulated by these channels .
Medicine: In medical research, TC-I 2000 is explored for its potential therapeutic applications. It is being studied for its role in managing conditions related to TRPM8 channel dysfunction, such as chronic pain and certain types of cancer .
Industry: In the industrial sector, TC-I 2000 is used in the development of new drugs and therapeutic agents. Its ability to modulate TRPM8 channels makes it a valuable compound in pharmaceutical research and development .
Comparison with Similar Compounds
- AP 18
- Oleoyl Serotonin
- Imperatorin
- ASP7663
- WS-3
- (-)-Menthol
- AS1269574
- M8-B Hydrochloride
Uniqueness: TC-I 2000 is unique due to its high potency and selectivity as a TRPM8 channel blocker. It has an IC50 value of 53 nanomolar, making it one of the most effective inhibitors of TRPM8 channels. This high level of potency and selectivity distinguishes TC-I 2000 from other similar compounds .
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCDUDFEGFKKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are TRP channels, and why are they of interest for drug development?
A: TRP channels are a superfamily of cation channels involved in various sensory processes, including thermosensation, pain perception, and taste. [, ] These channels are attractive drug targets for various conditions, including chronic pain, inflammation, and respiratory diseases. [, ]
Q2: Can you explain the significance of identifying selective TRPM8 antagonists?
A: While TRPM8 agonists show potential for managing pain and itch, the discovery of potent and selective antagonists is crucial for several reasons. Firstly, antagonists can help dissect the specific roles of TRPM8 in different physiological and pathological processes. Secondly, they can serve as valuable tools to counter potential side effects associated with excessive TRPM8 activation. []
Q3: How are fluorescent dyes used to study pore-forming proteins like some TRP channels?
A: Fluorescent dyes are valuable tools for studying pore-forming proteins, including some TRP channels. These dyes can be used to: * Evaluate channel functionality: By monitoring dye influx or efflux through the channel pore, researchers can assess whether the channel is open or closed and study its activation or inhibition. []* Determine biophysical properties: Fluorescent dyes can help determine channel pore size, ion selectivity, and other biophysical properties. []
Q4: The research mentions the potential for genetic variations in TRP channels to contribute to pain disorders. Can you elaborate on this?
A: Research suggests that genetic variations in TRP channels, including those encoding for TRPA1, TRPM8, and TRPV1, might contribute to individual differences in pain sensitivity and susceptibility to neuropathic pain. [] Identifying these variations could pave the way for personalized pain management strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)


![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)
![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)



![4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide](/img/structure/B560240.png)


![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)
